Cephamycin C sodium is a semi-synthetic antibiotic belonging to the class of beta-lactam antibiotics, which are widely used in clinical settings for their effectiveness against various bacterial infections. It is derived from the fermentation products of specific strains of the actinomycete Streptomyces clavuligerus and is particularly notable for its activity against penicillin-resistant bacteria due to its structural modifications that enhance its stability against beta-lactamases.
Cephamycin C is primarily produced by the fermentation of Streptomyces clavuligerus. This organism is known for its ability to synthesize various beta-lactam compounds, including clavulanic acid and cephalosporins. Cephamycin C itself is classified as a second-generation cephalosporin, characterized by a methoxy group that enhances its antibacterial properties and reduces susceptibility to hydrolysis by beta-lactamases, which are enzymes produced by certain bacteria to inactivate antibiotics.
The production of Cephamycin C involves cultivating Streptomyces clavuligerus under controlled fermentation conditions. Key factors influencing yield include:
Isolation of Cephamycin C from the culture broth involves centrifugation followed by various purification techniques, including ion exchange chromatography and solvent extraction methods .
Cephamycin C has a complex molecular structure characterized by a beta-lactam ring fused to a five-membered thiazolidine ring. Its chemical formula is with a molecular weight of approximately 365.34 g/mol. The presence of a methoxy group at the 7-position enhances its antibacterial efficacy.
Cephamycin C exhibits stability against various chemical reactions that typically affect other beta-lactams:
Cephamycin C exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity. This binding disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
Relevant data indicate that it maintains antimicrobial activity across a range of pH levels but performs optimally in neutral environments.
Cephamycin C sodium is primarily utilized in clinical settings for treating infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to penicillin. Its applications include:
The biosynthetic machinery for cephamycin C sodium resides within a contiguous β-lactam supercluster spanning approximately 30 kb in the linear chromosome of Streptomyces clavuligerus. This cluster comprises ten core genes organized into three functional modules:
Table 1: Core Genes in Cephamycin C Sodium Biosynthesis
Gene | Function | Enzyme Class |
---|---|---|
lat | Lysine ε-aminotransferase | Pyridoxal-phosphate dependent |
pcbAB | ACV synthetase | Nonribosomal peptide synthetase |
pcbC | Isopenicillin N synthase | Oxoglutarate-dependent dioxygenase |
cefE | DAOC synthase | Expandase |
cmcI | C-7 hydroxylase | Cytochrome P450 |
cmcH | Carbamoyltransferase | Acyltransferase |
Genomic analyses reveal that industrial strains (e.g., F613-1) exhibit plasmid instability, particularly in the 1.8 Mb pSCL4 megaplasmid, which correlates with reduced cluster integrity and antibiotic yield [2] [8]. The chromosomal location of this cluster (∼1.38 Mb from pcbC) ensures coordinated expression but renders it vulnerable to recombination events in high-producer strains [1] [8].
The cmc gene subset (cmcI, cmcJ, cefF, cmcH) orchestrates signature structural modifications distinguishing cephamycin C from cephalosporin C:
Electrophoretic mobility shift assays confirm CepR (a LuxR-family regulator) binds the cefD-cmcI intergenic region, directly activating transcription of cmc genes. Deletion of cepRS reduces cephamycin C titers by >80% without affecting clavulanic acid production, underscoring pathway specificity [1].
Table 2: Enzymatic Modifications by cmc Genes
Enzyme | Reaction | Cofactors | Structural Impact |
---|---|---|---|
CmcI | C-7 hydroxylation | O₂, Fe²⁺, 2-oxoglutarate | Introduces oxygen for methoxylation |
CefF | 7-OH methylation | S-adenosylmethionine | Adds methoxy group |
CmcH | C-3' carbamoylation | Carbamoyl phosphate | Confers β-lactamase resistance |
Cephamycin C biosynthesis is governed by a multi-tiered regulatory network:
Industrial hyperproducers (e.g., S. clavuligerus F1D-5) exhibit mutations in brp (bifunctional regulator) binding sites upstream of ccaR, derepressing the cluster [8].
While sharing initial enzymatic steps (ACV → deacetylcephalosporin C), cephamycin C and cephalosporin C diverge in late-stage modifications:
Table 3: Pathway Divergence Beyond Deacetylcephalosporin C
Feature | Cephamycin C Sodium | Cephalosporin C |
---|---|---|
Producer Organisms | Streptomyces clavuligerus, Nocardia lactamdurans | Acremonium chrysogenum |
C-7 Modification | Methoxylation (cmcI/cefF) | None |
C-3' Modification | Carbamoylation (cmcH) | Acetylation (cefG) |
Regulatory Genes | ccaR, cepRS | cefR, sngA |
Cellular Compartmentalization | Cytosolic enzymes | Peroxisomal hydroxylation |
Key enzymatic distinctions include:
Rational strain engineering has augmented cephamycin C sodium titers through:
Pan-genome analyses of industrial strains reveal chromosomal "hotspots" (e.g., ∼150 kb terminal regions) prone to deletion in hyperproducers. Targeted CRISPR-Cas9-mediated recombination of these zones in strain F613-1 improved yield by 210% [8].
Table 4: Metabolic Engineering Strategies and Yield Outcomes
Strategy | Genetic Modification | Titer Increase | Reference Strain |
---|---|---|---|
Precursor amplification | Pₛₜᵣₑₚ-lat-pcd operon fusion | 75% | ATCC 27064 |
Cofactor regeneration | glpK-glpD overexpression | 58% | F613-1 |
Regulatory override | ermE-ccaR integration | 120% | F1D-5 |
Competing pathway knockout | ΔclaR | 43% | DSM 738 |
All compound names mentioned: Cephamycin C sodium, Clavulanic acid, Cephalosporin C, Deacetoxycephalosporin C, Isopenicillin N, N2-(2-carboxyethyl)-L-arginine, Deoxyguanidinoproclavaminic acid, Guanidinoproclavaminic acid, Proclavaminic acid, Clavaminic acid, Clavulanate-9-aldehyde
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